Technical Guide: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1)
Technical Guide: 4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1)
Executive Summary
4-(Dimethylamino)-6-methyl-2(1H)-pyridinone (CAS 137440-96-1) is a functionalized heterocyclic scaffold characterized by a "push-pull" electronic structure. Unlike its catalytic cousin 4-(dimethylamino)pyridine (DMAP), this molecule exists predominantly as the 2-pyridone tautomer, functioning effectively as a vinylogous urea. This structural distinction renders it a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, epigenetic modulators, and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where it serves as a robust hydrogen bond donor/acceptor motif.
This guide provides a rigorous technical analysis of the molecule, detailing a self-validating synthesis protocol starting from dehydroacetic acid, analyzing its tautomeric behavior, and outlining its utility in modern drug discovery.
Physicochemical Profile
The core utility of CAS 137440-96-1 lies in its electronic distribution. The 4-dimethylamino group acts as a strong electron donor, while the carbonyl at position 2 acts as an acceptor. This creates a highly polarized system with significant electron density on the oxygen atom.
Table 1: Key Chemical Data[1]
| Property | Specification |
| IUPAC Name | 4-(dimethylamino)-6-methyl-1H-pyridin-2-one |
| CAS Number | 137440-96-1 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Core Scaffold | 2-Pyridone (Lactam form dominant) |
| Electronic Character | Vinylogous Urea (Push-Pull system) |
| Solubility | Soluble in DMSO, Methanol, DCM/MeOH mixtures; low solubility in non-polar alkanes. |
| pKa (Predicted) | ~0.5 (protonation at O), ~11.5 (deprotonation of NH) |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is non-negotiable for using this compound effectively in docking studies or synthesis.
The Vinylogous Urea Concept
While pyridine derivatives are aromatic bases, 2-pyridones behave more like cyclic amides. The introduction of a dimethylamino group at the 4-position reinforces the lactam (keto) tautomer through resonance stabilization. The lone pair on the exocyclic nitrogen donates into the ring, pushing electron density onto the carbonyl oxygen.
-
Implication for Drug Design: The molecule presents a dual-point pharmacophore: the N-H is a Hydrogen Bond Donor (HBD), and the Carbonyl-O is a strong Hydrogen Bond Acceptor (HBA).
Visualization: Tautomerism and Resonance
The following diagram illustrates the dominant lactam form and the resonance contribution that stabilizes the molecule.
Figure 1: Tautomeric equilibrium favoring the lactam form due to resonance stabilization from the 4-dimethylamino group.
Validated Synthesis Protocol
Direct functionalization of the pyridone ring is difficult due to its electron-rich nature. The most robust, self-validating route utilizes Dehydroacetic Acid (DHA) as a starting material. This route is preferred for its scalability and the avoidance of expensive palladium catalysts.
Reaction Scheme Overview
-
Ring Transformation: DHA is converted to 4-hydroxy-6-methyl-2-pyridone using ammonia.
-
Activation: The 4-hydroxy group is converted to a leaving group (Chloride or Tosylate).
-
Nucleophilic Substitution (SₙAr): Displacement with dimethylamine.[1]
Figure 2: Three-step synthetic pathway from Dehydroacetic acid to the target aminopyridone.
Detailed Methodology
Step 1: Preparation of 4-Hydroxy-6-methyl-2-pyridone
-
Reagents: Dehydroacetic acid (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq).[2]
-
Procedure: Dissolve DHA in aqueous ammonia. Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The pyrone ring opens and recyclizes to the pyridone.
-
Validation: Upon cooling and acidification (pH ~5 with HCl), the product precipitates as a white/off-white solid.
-
Yield Expectation: 80–90%.
Step 2: Chlorination (The Critical Junction)
-
Reagents: 4-Hydroxy-6-methyl-2-pyridone (Intermediate A), Phosphorus Oxychloride (POCl₃).
-
Procedure: Suspend Intermediate A in neat POCl₃. Heat to reflux. The reaction is complete when the solid dissolves and gas evolution (HCl) ceases.
-
Workup: Caution: Quench carefully into ice water. Neutralize with Na₂CO₃ to precipitate the 4-chloro derivative.
-
Mechanism: Conversion of the 4-hydroxy (tautomeric with 4-keto) to the 4-chloro enol ether. Note that the 2-position is less reactive toward chlorination under these specific conditions due to steric shielding and electronic deactivation if temperature is controlled.
Step 3: Nucleophilic Aromatic Substitution[1]
-
Reagents: 4-Chloro-6-methyl-2-pyridone (Intermediate B), Dimethylamine (40% aq. solution or solution in THF).
-
Procedure: Dissolve Intermediate B in ethanol or dioxane. Add excess dimethylamine (3–5 eq). Heat in a sealed tube (pressure vessel) at 80–100°C for 12 hours.
-
Purification: Concentrate solvent. Recrystallize from Ethanol/Ethyl Acetate.
-
Self-Validation Check:
-
TLC:[2] Disappearance of the chloro-starting material (higher R_f) and appearance of a more polar, UV-active spot (product).
-
NMR: Appearance of a strong singlet (6H) around 3.0 ppm corresponding to N(CH₃)₂.
-
Applications in Drug Discovery[5][6]
Kinase Inhibition
The 2-pyridone scaffold is a bioisostere for the phenol moiety found in many ATP-competitive inhibitors.
-
Binding Mode: The lactam motif (NH donor / C=O acceptor) mimics the hinge-binding interaction required for kinase selectivity.
-
Role of 4-NMe₂: The dimethylamino group points into the solvent-exposed region or a specific hydrophobic pocket, improving solubility and adjusting the electronics of the ring to fine-tune the acidity of the N-H.
Epigenetics (Bromodomain & EZH2)
Pyridone derivatives have been identified as acetyl-lysine mimetics. The 6-methyl group provides a handle for inducing twist or fitting into small hydrophobic clefts within bromodomains, while the carbonyl interacts with the conserved asparagine residue.
Agrochemistry (Phytotoxicity)
Research indicates that 4-substituted-6-methyl-2-pyridones possess phytotoxic activity, inhibiting growth in dicotyledonous species. The mechanism likely involves interference with photosystem II or carotenoid biosynthesis, similar to other pyridinone herbicides like Fluridone.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Specific Risk: As an aminopyridone, potential for skin sensitization exists.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich amine, although the pyridone ring confers significant stability. Hygroscopic; keep desiccated.
References
-
Synthesis from Dehydroacetic Acid
-
Chlorination and Substitution Mechanism
-
Medicinal Chemistry Context (Pyridinones)
- Title: Recent Advances of Pyridinone in Medicinal Chemistry.
- Source: Frontiers in Chemistry (2022).
-
URL:[Link]
-
General Reactivity of 4-Aminopyridines
Sources
- 1. vaia.com [vaia.com]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. 4-甲氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Dimethylamino pyridine-promoted one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans via heteroannulation of β-oxodithioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
